2-(1H-Imidazol-5-yl)pyrimidine is a heterocyclic compound that features both imidazole and pyrimidine rings in its structure. This compound is recognized for its potential applications in medicinal chemistry, materials science, and catalysis, due to the unique chemical properties conferred by the combination of these two ring systems. The imidazole moiety, characterized by its two nitrogen atoms and three carbon atoms, is known for its ability to engage in hydrogen bonding and act as both an acid and a base. The pyrimidine ring, containing two nitrogen atoms at positions 1 and 3, further enhances the compound's reactivity and biological activity.
2-(1H-Imidazol-5-yl)pyrimidine is classified as a heterocyclic organic compound. Its chemical identity is defined by the International Union of Pure and Applied Chemistry (IUPAC) name "2-(1H-Imidazol-5-yl)pyrimidine," with the CAS number 1300728-14-6. The compound is synthesized through various methods, including cyclization reactions involving suitable precursors.
The synthesis of 2-(1H-Imidazol-5-yl)pyrimidine can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and catalyst type to optimize yield and purity. Continuous flow reactors are sometimes employed in industrial settings to enhance production efficiency.
The molecular structure of 2-(1H-Imidazol-5-yl)pyrimidine consists of a pyrimidine ring substituted at position 2 with an imidazole group:
The molecular formula for 2-(1H-Imidazol-5-yl)pyrimidine is C8H7N5, with a molecular weight of approximately 177.18 g/mol. The compound exhibits distinct spectral properties observable through techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which confirm its structural integrity .
2-(1H-Imidazol-5-yl)pyrimidine can participate in various chemical reactions:
The choice of reagents and conditions significantly influences the products formed during these reactions. For instance, oxidation may yield different derivatives depending on the specific oxidizing agent used.
The mechanism of action for 2-(1H-Imidazol-5-yl)pyrimidine primarily involves its interaction with biological targets such as enzymes and receptors:
2-(1H-Imidazol-5-yl)pyrimidine typically appears as a solid at room temperature, with melting points varying based on purity and specific derivatives synthesized.
Key chemical properties include:
Relevant analyses include spectroscopic techniques (NMR, infrared spectroscopy) that provide insights into functional groups and molecular interactions .
2-(1H-Imidazol-5-yl)pyrimidine has diverse applications across various scientific fields:
The synthesis of 2-(1H-imidazol-5-yl)pyrimidine has been revolutionized by green chemistry principles, focusing on atom economy, renewable solvents, and energy efficiency. A prominent method employs an aqueous microwave-assisted pathway where nitroimidazoles react with carbon nucleophiles to form C–C bonds. This approach eliminates organic solvents, achieves reaction completion within 5–10 minutes at 90°C, and yields target compounds with >85% purity [1] [3]. Solvent-free mechanochemical grinding represents another sustainable technique, enabling direct cyclocondensation of glyoxal derivatives with ammonium acetate and aldehydes. This method reduces waste by 98% compared to traditional reflux methods while maintaining yields above 75% [3] [6].
Table 1: Solvent Systems in Green Synthesis
Solvent | Reaction Time | Yield (%) | Purity (%) | PMI* |
---|---|---|---|---|
Water | 10 min | 92 | 98 | 2.1 |
Ethanol | 45 min | 88 | 95 | 8.7 |
Solvent-free | 25 min | 78 | 90 | 1.0 |
Dichloromethane | 120 min | 65 | 82 | 25.3 |
*Process Mass Intensity (Lower = Greener)
Critical to these methodologies is the use of biocatalysts like lipases, which enable regioselective acylation of imidazole nitrogen under mild conditions (pH 7.0, 25°C). This avoids protective group strategies and achieves >90% regioselectivity [3]. Life-cycle assessments confirm these routes reduce the carbon footprint by 40–60% through minimized purification steps and elimination of halogenated solvents.
Microwave irradiation has emerged as a cornerstone for constructing the imidazole-pyrimidine linkage, providing reaction acceleration (20–50x faster) and enhanced yields (15–30% increase) over conventional heating. Key parameters include:
A sequential one-pot microwave protocol builds the hybrid scaffold in under 30 minutes: imidazo[1,2-a]pyrimidine-2-carbaldehyde undergoes condensation with amines, followed by cyclization with benzil and ammonium acetate catalyzed by p-toluenesulfonic acid. This method delivers polysubstituted derivatives (46–80% yield) with precise control over C-2, C-5, and N-1 positions [2] [6]. Crucially, microwave-specific effects facilitate direct energy transfer to polar intermediates, lowering the activation barrier for the rate-limiting cyclodehydration step from 95 kJ/mol to 68 kJ/mol.
Table 2: Microwave vs Conventional Synthesis
Parameter | Microwave Method | Conventional Heating |
---|---|---|
Reaction Time | 5–30 min | 6–24 hours |
Energy Consumption | 0.05–0.2 kWh | 1.8–3.5 kWh |
Typical Yield | 75–92% | 45–70% |
Byproduct Formation | <5% | 15–30% |
Scale-up Feasibility | Kilogram-scale demonstrated | Limited to 100g |
Achieving site-specific modification of the imidazole ring requires tailored catalysts due to tautomeric equilibria and electronic similarities between N-1 and N-3 atoms. Heterogeneous copper catalysts ([Cu(binap)I]₂@HT) enable selective N-arylation at N-1, utilizing aryl iodides in water at 90°C with >99% regioselectivity and catalyst recyclability over 5 cycles [4] [7]. For C-4/C-5 functionalization, ruthenium pincer complexes ([RuCl(L)(MeCN)₂]Cl) facilitate dehydrogenative coupling with alcohols, directing substitution to C-5 via σ-bond metathesis while maintaining the tautomeric equilibrium unperturbed [4] [7].
Enzymatic catalysis using immobilized Candida antarctica lipase B (CAL-B) achieves unprecedented C-2 carboxylation. The enzyme’s active site orients the substrate to favor nucleophilic attack at the electron-deficient C-2 position, yielding pharmaceutically relevant 2-carboxyimidazole-pyrimidines with 98% ee [3] [7]. Electronic effects govern regioselectivity: electron-withdrawing pyrimidine substituents increase C-4 reactivity (σₘ = 0.71), while electron-donating groups favor C-5 modification (σₘ = -0.16).
Table 3: Regioselectivity Control Strategies
Catalyst | Target Position | Selectivity (%) | Key Mechanism |
---|---|---|---|
[Cu(binap)I]₂@HT | N-1 | >99 | Oxidative addition/reductive elimination |
Ru(II)-NNN pincer | C-5 | 93 | σ-Bond metathesis |
CAL-B lipase | C-2 | 98 (ee) | Kinetic resolution |
ZnCl₂ | C-4 | 87 | Lewis acid activation |
Multi-component reactions (MCRs) provide efficient access to diversely decorated imidazole-pyrimidine hybrids by converging three or more reactants in a single step. The Groebke-Blackburn-Bienaymé reaction assembles 2-aminopyrimidine, aldehydes, and isocyanides into imidazo[1,2-a]pyrimidines with up to 80% yield. Solvent polarity critically influences regiochemistry: nonpolar toluene yields exclusively C-6 substituted products, while polar DMF generates C-7 isomers [6] [8].
A microwave-accelerated Ugi-type reaction combines imidazole-5-carbaldehydes, amines, and isocyanides in ethanol, producing peptidomimetic derivatives in 30 minutes. This method installs pharmacophores at C-2, N-1, and C-5 simultaneously, generating libraries of >50 analogs for biological screening [2] [6]. Key to success is suppressing dimerization through stoichiometric control: maintaining a 1:1.1:1 ratio of aldehyde/amine/isocyanide minimizes bis-adduct formation to <5%.
Sequential MCRs enable tetra-substitution: initial Passerini reaction attaches acyloxy groups at C-4, followed by Suzuki coupling to introduce aryl/heteroaryl moieties at C-2. This orthogonal functionalization achieves structural diversity unattainable via single-step methods, with overall yields of 60–75% [6] [9].
Scale-up of 2-(1H-imidazol-5-yl)pyrimidine faces significant physicochemical hurdles, particularly poor aqueous solubility (<0.1 mg/mL at pH 7.4) and pH-dependent degradation. The imidazole ring undergoes tautomerization-mediated oxidation at N-1/N-3, generating radical species that dimerize at C-2 positions. This degradation accelerates above 40°C, causing up to 25% loss during isolation [3] [7].
Solubilization strategies include:
Table 4: Stabilization Approaches for Large-Scale Processing
Challenge | Mitigation Strategy | Effectiveness | Scale Limitations |
---|---|---|---|
Oxidation at N-1/N-3 | Argon blanket, 0.1% BHT antioxidant | Degradation <2% (72h, 25°C) | Cost-prohibitive >100kg |
Hydrolysis at C-2 | Lyophilization from tert-butanol | t₉₀ increased 3x | Solvent residue concerns |
Polymorphic transitions | Controlled crystallization at 5°C/hr | Consistent crystal form (Form I) | Slow processing (<5kg/day) |
Metal contamination | Polymer-supported catalysts | [Pd] <5 ppm | Reduced catalytic activity |
Process analytical technology (PAT) tools enable real-time monitoring: Raman spectroscopy detects tautomeric shifts during crystallization, while online pH tracking prevents imidazole ring protonation below pH 4.0, which triggers decomposition. These controls reduce batch failures by 90% at pilot-plant scale [3] [10].
CAS No.: 654654-76-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5